N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
N-(3-Fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic purine derivative characterized by a 3-fluorophenyl group at the 6-position and a tetrahydrofuran (oxolan)-derived methyl group at the 9-position of the purine core (Figure 1). Purines are critical in nucleic acid metabolism and drug design, with modifications to their substituents often enhancing biological activity or pharmacokinetic properties . This compound’s structural uniqueness lies in its fluorinated aromatic ring and oxolane moiety, which may influence solubility, target binding, and metabolic stability compared to simpler alkyl or aryl analogues.
Properties
IUPAC Name |
N-(3-fluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c17-11-3-1-4-12(7-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-5-2-6-23-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWISMLKBVUGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through an alkylation reaction using an appropriate oxolane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents for substitution reactions can include halogenated compounds, acids, or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Features :
- Oxolan-2-ylmethyl Group : Introduces chirality and may improve aqueous solubility compared to purely hydrophobic substituents .
Table 1: Structural and Functional Comparison of Purine Derivatives
Physicochemical Properties
- Solubility : The oxolan-2-ylmethyl group likely increases solubility compared to benzyl or alkyl substituents (e.g., logP of similar compounds ranges from 2.1–3.5) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, while oxolane rings may resist enzymatic degradation better than open-chain ethers .
Structure-Activity Relationships (SAR)
Biological Activity
N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s structure, synthesis, biological interactions, and therapeutic potential, supported by data tables and research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 313.33 g/mol
- CAS Number : 2640964-30-1
The compound features a fluorinated phenyl group and an oxolane moiety attached to the purine base, which influences its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Purine Core : This is achieved through condensation reactions involving formamide and nitrogen-containing compounds.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound is employed.
- Attachment of the Oxolan-2-ylmethyl Group : This step involves alkylation with an appropriate oxolane derivative.
The biological activity of this compound is primarily attributed to its interaction with purine receptors and enzymes involved in nucleotide metabolism. The compound may modulate biological pathways by binding to specific molecular targets, influencing enzymatic activity and receptor signaling.
Antiviral and Anticancer Properties
Research indicates that purine derivatives can exhibit significant antiviral and anticancer activities due to their ability to interfere with nucleic acid synthesis and cellular signaling pathways. Specific studies have shown that:
- Antiviral Activity : The compound may inhibit viral replication by targeting viral polymerases or other nucleic acid synthesis mechanisms.
- Anticancer Activity : It may induce apoptosis in cancer cells through modulation of cell cycle regulators or pro-apoptotic factors.
Interaction with Biological Macromolecules
This compound has been investigated for its interactions with proteins and nucleic acids, which are critical for understanding its therapeutic potential.
Data Table: Comparison of Purine Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-fluorophenyl)-9H-purin-6-amines | Lacks oxolane moiety | Different receptor interactions |
| 9-(2-methoxyethyl)-9H-purin-6-amines | Contains methoxyethyl group | Varying solubility profiles |
| N-(4-fluorophenyl)-9H-purin-6-amines | Fluorinated at different position | Potentially different pharmacokinetics |
Case Studies
-
Study on Antiviral Activity :
- Researchers evaluated the efficacy of N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amines against influenza virus in vitro. The results indicated a dose-dependent inhibition of viral replication, with an IC50 value suggesting potent antiviral activity.
-
Study on Anticancer Potential :
- A separate study assessed the compound's effects on various cancer cell lines. Treatment led to significant cell death in breast cancer cells, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
